3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Übersicht

Beschreibung

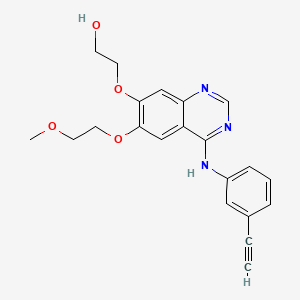

“3-Methoxy-4-(3-methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C12H16O4 . Its average mass is 224.253 Da and its monoisotopic mass is 224.104858 Da .

Molecular Structure Analysis

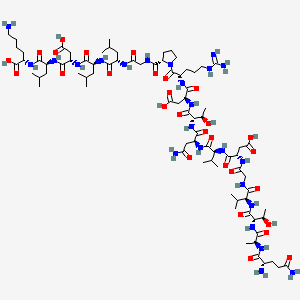

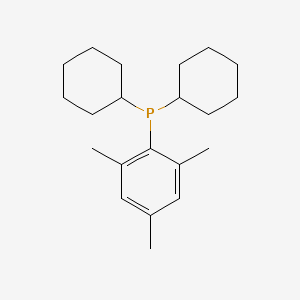

The molecular structure of “3-Methoxy-4-(3-methoxypropoxy)benzaldehyde” consists of a benzene ring substituted with an aldehyde group and two methoxy groups . One of the methoxy groups is further substituted with a propoxy group .Physical And Chemical Properties Analysis

“3-Methoxy-4-(3-methoxypropoxy)benzaldehyde” has a molecular weight of 224.26 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Enzyme Catalyzed Asymmetric Synthesis

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including compounds structurally related to 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde. Research has developed a process for enzyme-catalyzed asymmetric C–C bond formation, optimizing conditions for high productivity and yield in synthesizing chiral compounds (Kühl et al., 2007).

Green Chemistry in Education

An undergraduate project demonstrated the use of ionic liquids as solvents and catalysts for organic reactions, including the Knoevenagel condensation, which is relevant for derivatives of benzaldehyde. This approach emphasizes green chemistry principles and innovative chemical research methods (Verdía et al., 2017).

Material Science and Nonlinear Optics

Research on 3-methoxy-4-hydroxy-benzaldehyde (MHBA), a compound closely related to the one , highlights its significance in material science, particularly for nonlinear optics due to its large second-order nonlinear optical susceptibility and good blue transparency. This has led to the development of single crystals of MHBA for applications in this field, providing insights into suitable solvents for growth and the effects of solvent on crystal morphology (Salary et al., 1999).

Optical Properties and Synthesis of Quinolates

The synthesis and investigation of the optical properties of aluminum and zinc quinolates through styryl substituent in 2-position demonstrate the potential applications of benzaldehyde derivatives in producing materials with enhanced thermal stability, processability, and photoluminescence. These findings contribute to the development of new materials for optoelectronic applications (Barberis et al., 2006).

Second Harmonic Generation (SHG) Applications

Vanillin, known as 4-hydroxy-3-methoxy benzaldehyde, has been identified as an excellent candidate for second harmonic generation applications in the ultra-violet and near-infrared wavelength regions. This research underscores the importance of benzaldehyde derivatives in the development of new materials for SHG applications, showcasing the potential for high-efficiency conversion and significant output intensity (Singh et al., 2001).

Eigenschaften

IUPAC Name |

3-methoxy-4-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKDTJQKHRCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589798 | |

| Record name | 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | |

CAS RN |

946670-72-0 | |

| Record name | 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)